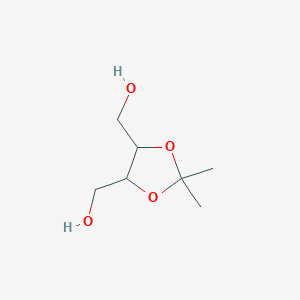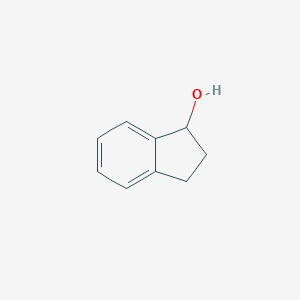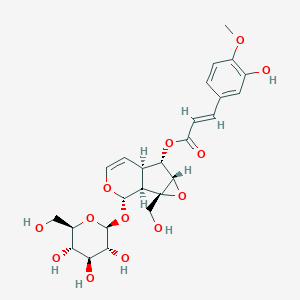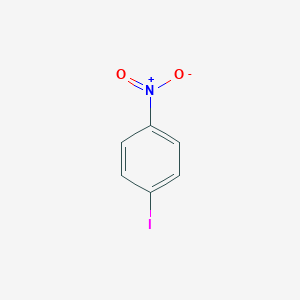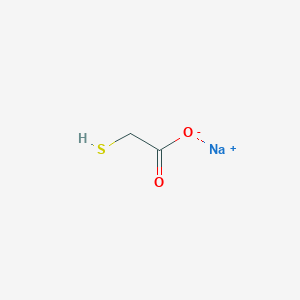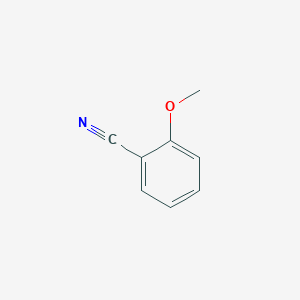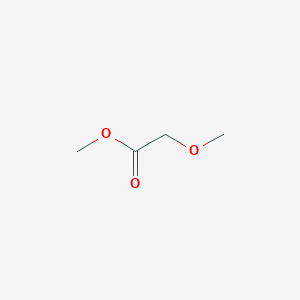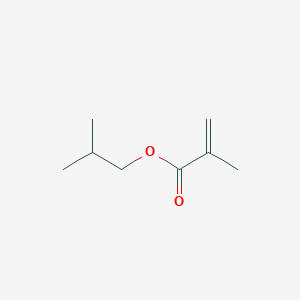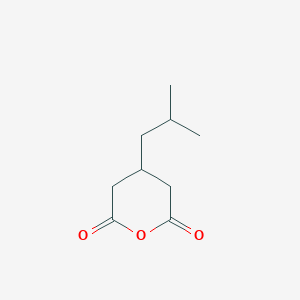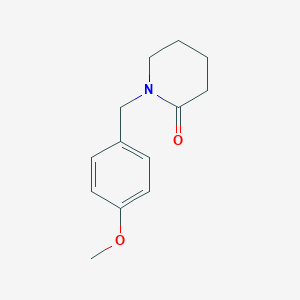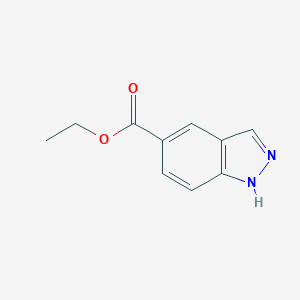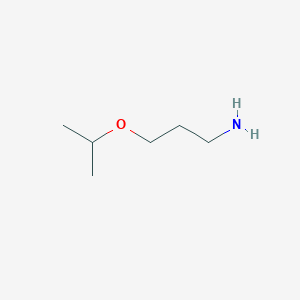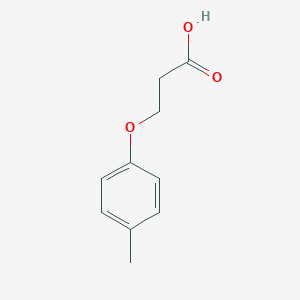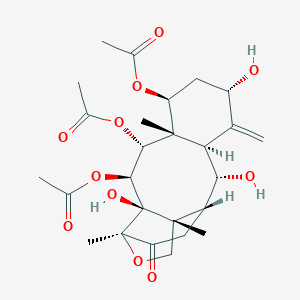
2-Deacetyl-5-decinnamatetaxagifine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deacetyl-5-decinnamatetaxagifine (DTX-3) is a natural taxane diterpene isolated from the bark of the yew tree Taxus chinensis. It has gained significant attention in the field of cancer research due to its potent anticancer activity against various types of cancer cells.
Applications De Recherche Scientifique
Taxane Derivatives in Medicinal Chemistry
2-Deacetyl-5-decinnamatetaxagifine is identified as one of the novel taxane diterpenes isolated from the leaves and stems of Taxus chinensis. This discovery contributes to the broader understanding of taxane derivatives in medicinal chemistry. Taxanes are known for their significant therapeutic potential, particularly in cancer treatment (Zhang, Wiedenfeld, & Röder, 1991).
Role in Histone Deacetylation
Histone deacetylation is a crucial process in regulating gene expression and cellular functions. Studies on various compounds including 2-Deacetyl-5-decinnamatetaxagifine have provided insights into the roles and mechanisms of histone deacetylases (HDACs). These studies help in understanding the molecular frameworks of NAD-dependent histone deacetylation and their implications in genomic silencing and potentially aging (Seto & Yoshida, 2014).
Insights into Deacetylation Mechanisms
Research on melatonin deacetylation, for instance, sheds light on the biochemical mechanisms of deacetylation. Such studies, while not directly focused on 2-Deacetyl-5-decinnamatetaxagifine, provide a background understanding relevant to the compound's potential biochemical pathways and applications (Grace, Cahill, & Besharse, 1991).
Applications in Biomedical Fields
2-Deacetyl-5-decinnamatetaxagifine, through its association with chitin and chitosan, finds its significance in biomedical applications. The deacetylated derivatives of chitin, like chitosan, have been extensively studied for their use in various biomedical applications, such as wound healing, drug delivery, and tissue engineering (Jayakumar, Prabaharan, Nair, & Tamura, 2010).
Potential in Cancer Therapy
The role of compounds like 2-Deacetyl-5-decinnamatetaxagifine in inhibiting HDAC activity has been explored for its therapeutic potential in cancer treatment. The selective inhibition of HDAC, as observed in related compounds, suggests a promising avenue for cancer therapy (Ontoria et al., 2009).
Propriétés
Numéro CAS |
135996-82-6 |
|---|---|
Nom du produit |
2-Deacetyl-5-decinnamatetaxagifine |
Formule moléculaire |
C26H36O11 |
Poids moléculaire |
524.6 g/mol |
Nom IUPAC |
[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4-diacetyloxy-2,8,11-trihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate |
InChI |
InChI=1S/C26H36O11/c1-11-16(30)9-18(35-12(2)27)24(6)19(11)20(32)15-8-17(31)25(7)26(33,23(15,5)10-34-25)22(37-14(4)29)21(24)36-13(3)28/h15-16,18-22,30,32-33H,1,8-10H2,2-7H3/t15-,16-,18-,19-,20+,21-,22-,23-,24+,25+,26-/m0/s1 |
Clé InChI |
HOVZKJLKUYBNDD-DELXVENHSA-N |
SMILES isomérique |
CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)C[C@H]4[C@H]2O)C)C)O)OC(=O)C)OC(=O)C)C)O |
SMILES |
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2O)C)C)O)OC(=O)C)OC(=O)C)C)O |
SMILES canonique |
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2O)C)C)O)OC(=O)C)OC(=O)C)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



